molecular formula C23H30N2O B5340043 N-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}methyl)benzamide

N-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}methyl)benzamide

Cat. No. B5340043
M. Wt: 350.5 g/mol
InChI Key: LPYCCYAWMSBQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}methyl)benzamide, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.

Mechanism of Action

N-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}methyl)benzamide acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that modulates the activity of ion channels and intracellular signaling pathways. By blocking the binding of glutamate to mGluR5, this compound inhibits the downstream signaling cascades that are involved in synaptic plasticity and behavior.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes, such as synaptic plasticity, neuronal excitability, and neurotransmitter release. This compound has also been reported to reduce the expression of pro-inflammatory cytokines and oxidative stress markers in animal models of neuroinflammation.

Advantages and Limitations for Lab Experiments

N-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}methyl)benzamide has several advantages for lab experiments, such as its high selectivity and potency for mGluR5, which allows for specific modulation of this receptor subtype. However, this compound has some limitations, such as its poor solubility in water and its potential off-target effects on other receptors.

Future Directions

There are several future directions for N-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}methyl)benzamide research, such as the development of more potent and selective mGluR5 antagonists, the investigation of the role of mGluR5 in other neurological disorders, and the exploration of the potential therapeutic applications of mGluR5 modulation. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the complex mechanisms underlying neurological disorders.

Synthesis Methods

The synthesis of N-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}methyl)benzamide involves several steps, including the reaction of 4-bromobenzonitrile with N-methylpiperazine to form N-methyl-4-cyanobenzamide, which is then reduced with lithium aluminum hydride to yield N-methyl-4-aminobenzamide. This intermediate is then reacted with 2-(2-methylphenyl)ethyl bromide and 1-(3-chloropropyl)piperidine to give this compound.

Scientific Research Applications

N-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}methyl)benzamide has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes, such as addiction, anxiety, depression, epilepsy, Parkinson's disease, and schizophrenia. This compound has been shown to block the effects of mGluR5 activation on synaptic plasticity and behavior, which has led to the development of potential therapeutic agents for these disorders.

properties

IUPAC Name

N-methyl-4-[[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O/c1-18-6-3-4-8-21(18)12-9-19-7-5-15-25(16-19)17-20-10-13-22(14-11-20)23(26)24-2/h3-4,6,8,10-11,13-14,19H,5,7,9,12,15-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYCCYAWMSBQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)CC3=CC=C(C=C3)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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